Butyl[(3,4-difluorophenyl)methyl]amine
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Overview
Description
Butyl[(3,4-difluorophenyl)methyl]amine is an organic compound with the molecular formula C11H15F2N. It consists of a butyl group attached to a benzylamine structure, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(3,4-difluorophenyl)methyl]amine typically involves the reaction of 3,4-difluorobenzyl chloride with butylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification, such as distillation or recrystallization, to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
Butyl[(3,4-difluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or amide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamines with various functional groups.
Scientific Research Applications
Butyl[(3,4-difluorophenyl)methyl]amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Butyl[(3,4-difluorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Butylbenzylamine: Similar structure but lacks the fluorine substitutions.
3,4-Difluorobenzylamine: Similar structure but lacks the butyl group.
Butylphenylamine: Similar structure but lacks the fluorine substitutions on the benzene ring.
Uniqueness
Butyl[(3,4-difluorophenyl)methyl]amine is unique due to the presence of both the butyl group and the 3,4-difluorophenyl group. This combination imparts specific chemical and physical properties, such as increased lipophilicity and potential biological activity, making it distinct from other similar compounds .
Biological Activity
Butyl[(3,4-difluorophenyl)methyl]amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a benzylamine structure with fluorine substituents at the 3 and 4 positions of the phenyl ring. This configuration enhances lipophilicity and metabolic stability, making it a candidate for drug development.
Property | Description |
---|---|
Molecular Formula | C12H14F2N |
Molecular Weight | 223.24 g/mol |
Chemical Structure | Chemical Structure |
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit notable anticancer properties. Fluorinated compounds often enhance biological activity against various cancer cell lines due to their ability to disrupt cellular processes. For instance, certain fluorinated derivatives have shown IC50 values ranging from 7 to 20 µM against different cancer types, suggesting a promising avenue for further exploration in oncology.
Antibacterial and Antifungal Properties
Similar compounds have been reported to possess antibacterial activity against multiple strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for related derivatives ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics . The presence of fluorine atoms may enhance the interaction with bacterial membranes, contributing to their antibacterial potency.
The biological mechanisms through which this compound exerts its effects are still being elucidated. It is hypothesized that the compound may interfere with key signaling pathways involved in cell proliferation and survival. Studies on structurally similar Mannich bases have shown that they can inhibit DNA topoisomerase I and affect cellular apoptosis pathways .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzylamine Backbone : Reaction of a suitable benzaldehyde derivative with butylamine.
- Fluorination : Introduction of fluorine substituents via electrophilic aromatic substitution.
- Purification : The final product is purified using column chromatography or recrystallization techniques.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of various fluorinated amines, this compound was included among several candidates. The results demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 15 µM, suggesting that this compound could be further developed as a therapeutic agent.
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of derivatives similar to this compound. The study highlighted its effectiveness against Pseudomonas aeruginosa, with inhibition zones comparable to those produced by conventional antibiotics .
Properties
Molecular Formula |
C11H15F2N |
---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-2-3-6-14-8-9-4-5-10(12)11(13)7-9/h4-5,7,14H,2-3,6,8H2,1H3 |
InChI Key |
VHHYOIGQBOCSDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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